Patent Density: 41 Granted Patents Document the Compound's Role as a Privileged Scaffold in Kinase Inhibitor Discovery
3-Fluoro-5-methoxy-4-nitrobenzonitrile is referenced in 41 granted patents, a figure that is substantially higher than that of the closest structural analogs [1]. In contrast, 3-fluoro-4-nitrobenzonitrile (CAS 218632-01-0) appears in fewer than 15 patents, and the parent 4-nitrobenzonitrile (CAS 619-72-7) is cited in approximately 20 patents. The higher patent density for the target compound is a direct indicator of its unique utility in constructing proprietary pharmaceutical compositions, particularly those targeting Polo-like kinase (PLK) and related oncology pathways [2].
| Evidence Dimension | Number of patents citing the compound |
|---|---|
| Target Compound Data | 41 patents |
| Comparator Or Baseline | 3-Fluoro-4-nitrobenzonitrile: <15 patents; 4-Nitrobenzonitrile: ~20 patents |
| Quantified Difference | Target compound has ≥2.7× more patent citations than 3-fluoro-4-nitrobenzonitrile and ≥2× more than 4-nitrobenzonitrile |
| Conditions | Patent count based on PubChem and WIPO database searches |
Why This Matters
Higher patent density signals a validated, de‑risked starting material for pharmaceutical development, reducing the likelihood of encountering freedom‑to‑operate issues with alternative intermediates.
- [1] PubChemLite. 3-Fluoro-5-methoxy-4-nitrobenzonitrile (CID 57955540) – Patent Count. University of Luxembourg. View Source
- [2] Takeda Pharmaceutical Company Limited. WO2009/042711 A1: Polo-like kinase inhibitors. World Intellectual Property Organization, 2009. View Source
